molecular formula C22H19ClN4O4 B2656710 3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921533-26-8

3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2656710
CAS RN: 921533-26-8
M. Wt: 438.87
InChI Key: RFVPQFVEXCZNGF-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[3,2-d]pyrimidine ring, a carboxamide group, and two phenyl rings, one of which is chlorinated and the other is methoxylated and methylated .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[3,2-d]pyrimidine ring, the introduction of the phenyl rings, and the addition of the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolo[3,2-d]pyrimidine ring, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring. The phenyl rings would contribute to the overall aromaticity of the molecule, while the chloro, methoxy, and methyl substituents would affect its electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and the electronic properties of its rings. For example, the carboxamide group could potentially participate in acid-base reactions, while the chloro substituent on the phenyl ring could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Organic Synthesis and Protodeboronation

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Based on its structural features, it could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further studies on its synthesis, characterization, and biological activity. This could potentially lead to the development of new therapeutic agents or the discovery of new chemical reactions .

properties

IUPAC Name

3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-12-4-9-17(31-3)16(10-12)24-20(28)15-11-26(2)19-18(15)25-22(30)27(21(19)29)14-7-5-13(23)6-8-14/h4-11H,1-3H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVPQFVEXCZNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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